molecular formula C13H19NO2 B495417 N-(2-butoxyphenyl)propanamide

N-(2-butoxyphenyl)propanamide

Cat. No.: B495417
M. Wt: 221.29g/mol
InChI Key: YZMWANBBRQRIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Butoxyphenyl)propanamide is an amide derivative characterized by a propanamide backbone linked to a 2-butoxyphenyl group. The 2-butoxyphenyl substituent consists of a phenyl ring with a butoxy (-O-C₄H₉) group at the ortho position, which may influence lipophilicity, bioavailability, and biological activity compared to other substituents. This compound likely shares synthetic pathways with similar amides, such as coupling reactions between anilines and carboxylic acid derivatives .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29g/mol

IUPAC Name

N-(2-butoxyphenyl)propanamide

InChI

InChI=1S/C13H19NO2/c1-3-5-10-16-12-9-7-6-8-11(12)14-13(15)4-2/h6-9H,3-5,10H2,1-2H3,(H,14,15)

InChI Key

YZMWANBBRQRIMM-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)CC

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Polar groups (e.g., sulfonamide in ) improve water solubility, while lipophilic groups (e.g., butoxy) may enhance membrane permeability.
  • Molecular Weight : Derivatives with aromatic or extended alkyl chains (e.g., methoxynaphthyl ) exhibit higher molecular weights, which could impact pharmacokinetics.

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